molecular formula C7H10NO- B1405916 (1-Ethylpyrrol-2-YL)methanolate CAS No. 869941-56-0

(1-Ethylpyrrol-2-YL)methanolate

Cat. No. B1405916
CAS RN: 869941-56-0
M. Wt: 124.16 g/mol
InChI Key: NDKSEIJFQIRYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Ethylpyrrol-2-YL)methanolate” is a chemical compound with the molecular formula C7H10NO- and a molecular weight of 124.16 g/mol. It is also known by other names such as Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- .

Scientific Research Applications

Electro-Optic Materials

  • Layer-by-Layer Self-Assembled Pyrrole-Based Donor-Acceptor Chromophores : A study by Facchetti et al. (2003) explored the use of heterocycle-based diethanolaminomethyl-functionalized derivatives for the formation of nonlinear optical/electro-optic multilayers. These compounds, including 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, were found suitable for creating highly transparent, intrinsically acentric layers with significant nonlinear optical properties Facchetti et al., 2003.

Catalytic Asymmetric Addition

  • Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for Organometallic Reactions : Wang et al. (2008) developed a method for preparing enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, which was evaluated for catalytic asymmetric addition to aldehydes. The study demonstrated high enantioselectivity in various organozinc reactions, showcasing the potential of such compounds in asymmetric synthesis Wang et al., 2008.

Antitumor Activity

  • Ferrocene Derivative as a Potential Antitumor Agent : Hammoud et al. (2022) synthesized a novel ferrocene derivative and explored its potential antitumor activity by targeting mitogen-activated protein kinases. The study combined structural characterization, molecular docking, and dynamics simulations to highlight the compound's potential in cancer therapy Hammoud et al., 2022.

Ionic Liquids in Chemical Processes

  • Effect of Ionic Liquids on Vapor Liquid Equilibrium : Gurumoorthy et al. (2020) investigated the impact of various ionic liquids, including 1-ethyl-1-methylpyrrolidinium Bromide, on the vapor-liquid equilibrium behavior of methanol and ethyl acetate. The study provides insights into the role of ionic liquids in enhancing separation processes Gurumoorthy et al., 2020.

Molecular and Crystal Structure Analysis

  • Characterization of (6-Methylpyridin-2-yl)methanol Derivatives : Percino et al. (2005) conducted a study on the condensation reaction of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde, leading to the isolation and structural characterization of novel compounds. This research contributes to the understanding of molecular and crystalline structures in chemistry Percino et al., 2005.

Safety and Hazards

The safety data sheet for a similar compound, Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-, indicates that it is combustible and may cause skin irritation and respiratory irritation .

properties

IUPAC Name

(1-ethylpyrrol-2-yl)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO/c1-2-8-5-3-4-7(8)6-9/h3-5H,2,6H2,1H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKSEIJFQIRYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethylpyrrol-2-YL)methanolate
Reactant of Route 2
(1-Ethylpyrrol-2-YL)methanolate
Reactant of Route 3
Reactant of Route 3
(1-Ethylpyrrol-2-YL)methanolate
Reactant of Route 4
Reactant of Route 4
(1-Ethylpyrrol-2-YL)methanolate
Reactant of Route 5
Reactant of Route 5
(1-Ethylpyrrol-2-YL)methanolate
Reactant of Route 6
Reactant of Route 6
(1-Ethylpyrrol-2-YL)methanolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.